(2Z)-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE
Overview
Description
(2Z)-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a nitrophenyl and methoxybenzamide group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of (2Z)-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE involves multiple steps, typically starting with the preparation of the indole derivative. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Chemical Reactions Analysis
(2Z)-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE can undergo several types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidation products.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2Z)-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s indole moiety makes it a candidate for studying biological processes and interactions with proteins and enzymes.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological pathways . The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to (2Z)-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE include other indole derivatives, such as:
1-methyl-1H-indole-3-carboxylic acid: Known for its anti-inflammatory properties.
5-fluoro-1H-indole-2-carboxylic acid: Studied for its antiviral activity.
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Used in cell viability assays. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-methoxy-N-[(Z)-3-[2-(2-methyl-1H-indol-3-yl)ethylamino]-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O5/c1-18-23(24-8-3-4-9-25(24)30-18)14-15-29-28(34)26(17-19-6-5-7-21(16-19)32(35)36)31-27(33)20-10-12-22(37-2)13-11-20/h3-13,16-17,30H,14-15H2,1-2H3,(H,29,34)(H,31,33)/b26-17- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJLKMGHTXTEQI-ONUIUJJFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/NC(=O)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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